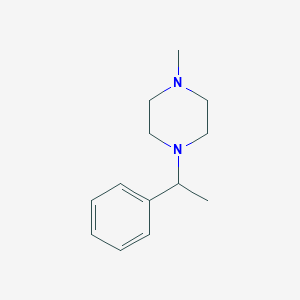

1-Methyl-4-(1-phenyl-ethyl)-piperazine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-methyl-4-(1-phenylethyl)piperazine |

InChI |

InChI=1S/C13H20N2/c1-12(13-6-4-3-5-7-13)15-10-8-14(2)9-11-15/h3-7,12H,8-11H2,1-2H3 |

InChI Key |

CQTKDGNXBCFBTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)C |

Origin of Product |

United States |

The Piperazine Moiety in Contemporary Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug discovery and development. nih.govresearchgate.net It is considered a "privileged scaffold" because its presence in a molecule can confer favorable pharmacological and pharmacokinetic properties. nih.gov The versatile and modifiable structure of piperazine allows medicinal chemists to readily synthesize a diverse array of derivatives with a wide spectrum of biological activities. nih.govnih.govnih.govresearchgate.net

The physicochemical characteristics of the piperazine moiety contribute significantly to its utility. The two nitrogen atoms provide a large polar surface area, relative structural rigidity, and sites for hydrogen bond acceptance and donation. nih.govresearchgate.netscilit.com These features often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates. nih.govscilit.com

The therapeutic applications of piperazine-containing drugs are extensive and well-documented. Derivatives have been developed as antipsychotic, antidepressant, antihistamine, anticancer, anti-inflammatory, antiviral, and cardioprotective agents. wikipedia.orgresearchgate.netresearchgate.net A vast number of commercially successful drugs incorporate the piperazine ring, highlighting its indispensable role in medicinal chemistry. chemicalbook.comnih.gov Furthermore, the piperazine unit can function as a linker, connecting two or more pharmacophoric groups to create hybrid molecules with novel or enhanced activities. nih.gov

The following table summarizes the diverse biological activities associated with the piperazine scaffold:

| Biological Activity | Therapeutic Area |

| Antipsychotic | Central Nervous System |

| Antidepressant | Central Nervous System |

| Anxiolytic | Central Nervous System |

| Antihistamine | Allergy & Immunology |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation |

| Antiviral | Infectious Disease |

| Antimicrobial | Infectious Disease |

| Antifungal | Infectious Disease |

| Cardioprotective | Cardiovascular |

Strategic Importance of Phenylethyl Substituents in Piperazine Derivatives for Biological Activity

Design and Implementation of Synthetic Routes for Piperazine Derivatives

The synthesis of piperazine derivatives is a cornerstone of medicinal chemistry, with a continuous drive to develop efficient and selective methodologies. While N-substituted piperazines are common, the synthesis of C-substituted and polysubstituted piperazines presents greater challenges, necessitating innovative synthetic approaches.

Formation and Functionalization of the Piperazine Ring System

The construction of the piperazine core can be achieved through various synthetic pathways. A common and versatile method involves the cyclization of linear diamine precursors. This approach allows for the introduction of substituents on the carbon framework of the piperazine ring. Other strategies include the dimerization of aziridines and the hydrogenation of pyrazines.

Functionalization of the piperazine ring is most readily accomplished at the nitrogen atoms through reactions such as N-alkylation and N-arylation. Direct C-H functionalization of the piperazine ring is more challenging due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalytic activity. However, recent advances in photoredox catalysis and the use of specific directing groups have enabled the direct introduction of substituents onto the carbon atoms of the piperazine ring.

Introduction of the 1-Phenylethyl Moiety via Alkylation and Related Reactions

The 1-phenylethyl group can be introduced onto the piperazine nitrogen via several established methods. One of the most common approaches is nucleophilic substitution, where a piperazine derivative reacts with a 1-phenylethyl halide, such as 1-phenylethyl bromide or chloride. This reaction is a form of N-alkylation.

Another powerful technique for forming carbon-nitrogen bonds is reductive amination. This two-step process involves the initial reaction of a piperazine with phenylacetaldehyde (B1677652) to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the desired N-alkylated product.

Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for the N-arylation of piperazines. While typically used for aryl groups, variations of this methodology could potentially be adapted for the introduction of benzylic substituents like the 1-phenylethyl group.

A specific example of a related synthesis involves the reaction of N-methylpiperazine with N-tert-butoxycarbonyl-4-piperidinone, followed by further steps to yield 1-methyl-4-(4-piperidinyl)piperazine. This highlights the modular nature of piperazine synthesis, where different fragments can be combined to build complex molecules.

Regioselectivity and Stereochemical Considerations in the Synthesis of Substituted Piperazines

When synthesizing asymmetrically substituted piperazines, such as those with different substituents on the two nitrogen atoms, regioselectivity becomes a critical consideration. The order of introduction of the substituents and the use of protecting groups are key strategies to control which nitrogen atom reacts. For instance, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective functionalization of the other nitrogen.

Stereochemistry is another crucial aspect, particularly when introducing a chiral substituent like the 1-phenylethyl group. If a racemic mixture of the 1-phenylethyl halide is used, the product will also be a racemic mixture of the (R)- and (S)-enantiomers. To obtain a single enantiomer, one can either start with an enantiomerically pure 1-phenylethyl precursor or employ a chiral auxiliary on the piperazine ring to direct the stereochemical outcome of the reaction. The use of chiral catalysts in asymmetric synthesis is also a powerful tool for achieving high enantioselectivity. The relative stereochemistry of substituents on the piperazine ring (cis or trans) can often be controlled by the choice of reaction conditions and reagents.

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

Rigorous analytical methods are essential to confirm the structure and assess the purity of the synthesized 1-Methyl-4-(1-phenyl-ethyl)-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group, the piperazine ring, the methine and methyl groups of the 1-phenylethyl moiety, and the aromatic protons of the phenyl group. The chemical shifts, integration values (number of protons), and coupling patterns (splitting of signals) provide a wealth of information to piece together the structure. For instance, the protons of the piperazine ring often appear as complex multiplets due to their coupling with each other.

¹³C NMR spectroscopy complements the proton data by showing the number of unique carbon atoms in the molecule and their chemical environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods to establish the connectivity between protons and carbons, definitively confirming the structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.2 - 2.4 | 45 - 48 |

| Piperazine CH₂ | 2.3 - 2.8 | 50 - 55 |

| Ph-CH-N | 3.2 - 3.5 | 65 - 70 |

| Ph-CH-CH₃ | 1.3 - 1.5 | 20 - 25 |

| Phenyl CH | 7.2 - 7.4 | 125 - 130 (ortho, meta, para) |

| Phenyl C (ipso) | - | 140 - 145 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The analysis of these fragment ions can provide valuable clues about the structure of

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of chemical compounds by identifying the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds. While a published spectrum for this compound is not widely available, its characteristic IR absorption bands can be reliably predicted based on the analysis of its distinct structural components: a monosubstituted phenyl group, an N-methylpiperazine core, and an ethyl bridge.

The IR spectrum of this compound is expected to display a combination of absorptions characteristic of each of these fragments.

Aromatic and Aliphatic C-H Stretching Vibrations: The region between 2800 and 3100 cm⁻¹ is dominated by C-H stretching vibrations. Aromatic C-H bonds of the phenyl ring typically show weak to medium intensity bands just above 3000 cm⁻¹, often around 3030-3100 cm⁻¹. libretexts.orgopenstax.orglibretexts.org In contrast, the aliphatic C-H bonds in the N-methyl group, the ethyl linker, and the methylene (B1212753) (CH₂) groups of the piperazine ring will produce strong, sharp absorptions in the 2800-3000 cm⁻¹ range. libretexts.orgzbwhr.com

Phenyl Ring Vibrations: The presence of the monosubstituted phenyl group is confirmed by several key signals. In-ring carbon-carbon double bond (C=C) stretching vibrations result in a series of medium to weak peaks in the 1450-1600 cm⁻¹ region. openstax.orgresearchgate.net More diagnostically, strong absorptions resulting from C-H out-of-plane bending are expected. For monosubstituted benzene (B151609) rings, two characteristic bands typically appear: one between 730-770 cm⁻¹ and another between 690-710 cm⁻¹. openstax.orgspectroscopyonline.com

Piperazine Ring and C-N Vibrations: The piperazine moiety and its associated C-N bonds also produce distinct absorptions. The stretching vibrations of the C-N bonds in the tertiary amines of the ring are expected to appear in the fingerprint region, generally between 1000 and 1300 cm⁻¹. zbwhr.comniscpr.res.in Furthermore, the various bending (scissoring, wagging, twisting) vibrations of the CH₂ groups within the piperazine ring contribute to the complex pattern of bands in the fingerprint region below 1500 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity |

| 3100-3030 | Aromatic C-H Stretch (Phenyl Ring) | Medium to Weak |

| 3000-2850 | Aliphatic C-H Stretch (Methyl, Ethyl, Piperazine CH₂) | Strong |

| 1600-1585 | C=C Stretch (In-ring) | Medium |

| 1500-1450 | C=C Stretch (In-ring) | Medium |

| 1300-1000 | C-N Stretch (Tertiary Amine) | Medium |

| 770-730 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | Strong |

| 710-690 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | Strong |

Structure Activity Relationship Sar and Ligand Design Principles for 1 Methyl 4 1 Phenyl Ethyl Piperazine Analogs

Elucidation of Structural Determinants for Receptor Affinity and Selectivity in Piperazine (B1678402) Compounds

The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and transporters. The affinity and selectivity of piperazine-containing compounds, such as 1-Methyl-4-(1-phenyl-ethyl)-piperazine, are dictated by a combination of electronic, steric, and hydrophobic factors contributed by the core structure and its substituents.

A fundamental determinant for the receptor affinity of many piperazine derivatives is the basicity of the piperazine nitrogen atoms. nih.gov The ability of one or both nitrogens to be protonated at physiological pH is often crucial for forming ionic interactions with acidic residues in the binding pockets of receptors. nih.gov Studies on a series of piperidine (B6355638)/piperazine-based compounds targeting sigma receptors (S1R and S2R) revealed that compounds with a basic amino moiety generally exhibit higher affinity. nih.gov Poorly basic analogs failed to bind to either receptor subtype, underscoring the importance of the protonated amine for interaction. nih.gov

The nature of the substituent on the second nitrogen of the piperazine ring also plays a critical role in modulating affinity and selectivity. For instance, in a series of histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands, the replacement of a piperidine ring with a piperazine ring significantly impacted σ1R affinity. acs.orgnih.gov Specifically, comparing two closely related compounds, the piperidine-containing analog displayed high affinity for both H3R and σ1R, whereas the piperazine counterpart, while retaining H3R affinity, showed a drastic reduction in σ1R affinity. acs.orgnih.gov This highlights that the piperazine ring itself is a key structural element influencing receptor interaction. acs.orgnih.gov

Furthermore, the aryl group attached to the piperazine ring contributes significantly to binding. In the context of this compound, the phenyl ring is a critical component. Docking studies of piperazine-containing compounds at the σ1R have shown that aromatic moieties can engage in hydrophobic interactions within the receptor's binding pocket. nih.gov The substitution pattern on this aromatic ring can fine-tune affinity and selectivity. For example, in a series of 1-piperazino-3-arylindans, substitution on the aromatic ring was shown to have similar structure-activity relationships for both D1 and D2 dopamine (B1211576) receptors. capes.gov.br

The linker connecting the piperazine core to other pharmacophoric elements also influences receptor binding. While in some cases the length of an alkyl linker does not seem to have a significant impact on the affinity for certain receptors like the σ1R, it can affect affinity for other receptors such as the H3R. nih.gov

The following table summarizes the key structural determinants and their impact on receptor affinity for piperazine-based compounds:

| Structural Feature | Influence on Receptor Affinity and Selectivity | Supporting Evidence |

| Basic Piperazine Nitrogen | Essential for forming ionic interactions with receptor binding sites. Protonation at physiological pH is often required for high affinity. nih.gov | Poorly basic piperazine analogs show a loss of binding to sigma receptors. nih.gov |

| Piperazine Ring vs. Piperidine | The choice between a piperazine and piperidine core can dramatically alter selectivity for different receptors. acs.orgnih.gov | Replacement of piperidine with piperazine in a series of H3R/σ1R ligands led to a significant decrease in σ1R affinity. acs.orgnih.gov |

| Aryl Substituent | The aromatic ring and its substitution pattern contribute to hydrophobic interactions and can modulate affinity and selectivity. nih.govcapes.gov.br | Aromatic substitution in 1-piperazino-3-arylindans influences both D1 and D2 receptor affinity. capes.gov.br |

| Linker Moiety | The length and nature of the linker between the piperazine and other parts of the molecule can impact receptor affinity, though this effect can be receptor-dependent. nih.gov | Extension of an alkyl linker in a series of piperazine derivatives decreased affinity for H3R but had a less pronounced effect on σ1R. nih.gov |

Identification of Key Pharmacophore Features for Enzyme Inhibition

The piperazine scaffold is not only crucial for receptor binding but also serves as a valuable component in the design of enzyme inhibitors. A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For piperazine-containing enzyme inhibitors, several key pharmacophoric features have been identified.

One of the most important features is the ability of the piperazine ring to act as a central, conformationally constrained linker. This rigidity can properly orient other functional groups for optimal interaction with the enzyme's active site. nih.gov In the development of soluble epoxide hydrolase (sEH) inhibitors, incorporating a piperazine ring as a secondary pharmacophore was found to be highly advantageous. nih.gov The constrained polar nitrogen atoms within the piperazine ring can enhance favorable interactions with macromolecules. nih.gov

The substituents on the piperazine ring are critical for defining the inhibitory activity. For instance, in a series of urea-based sEH inhibitors, the substitution on the piperazine ring played a significant role in potency. nih.gov When a hydrophobic group, such as a benzyl (B1604629) or isopropyl group, was introduced, the resulting compounds retained potent inhibitory activity against human sEH. nih.gov

In the context of phosphoglycerate dehydrogenase (PHGDH) inhibitors, a piperazine-1-thiourea scaffold was identified as a key pharmacophore. nih.gov Structure-activity relationship (SAR) studies revealed that the thiourea (B124793) group was essential for activity, as its replacement with urea, guanidine, or thioamide led to a significant loss of PHGDH inhibition. nih.gov The arene group attached to the piperazine was also found to be important, with the position of substituents on this ring influencing inhibitory potency. nih.gov

The key pharmacophore features for enzyme inhibition by piperazine-containing compounds are summarized in the table below:

| Pharmacophore Feature | Role in Enzyme Inhibition | Example |

| Constrained Piperazine Ring | Acts as a rigid scaffold to orient other functional groups for optimal interaction with the enzyme's active site. nih.gov | Incorporation of a piperazine ring in soluble epoxide hydrolase (sEH) inhibitors serves as a favorable secondary pharmacophore. nih.gov |

| Substituents on Piperazine | Crucial for modulating inhibitory potency. Hydrophobic or specific functional groups can enhance binding to the enzyme. nih.govnih.gov | Hydrophobic substituents on the piperazine ring of urea-based sEH inhibitors retained potent activity. nih.gov |

| Contribution to Physicochemical Properties | The piperazine moiety can improve properties like water solubility, which is beneficial for drug development. nih.gov | Piperazine-containing sEH inhibitors showed improved water solubility compared to non-piperazine analogs. nih.gov |

| Specific Functional Groups | The presence of particular functional groups attached to the piperazine, such as a thiourea, can be essential for inhibitory activity. nih.gov | A piperazine-1-thiourea scaffold was identified as a critical pharmacophore for phosphoglycerate dehydrogenase (PHGDH) inhibitors. nih.gov |

Influence of Substituent Variations on Pharmacological Efficacy and Potency

The pharmacological profile of this compound and its analogs can be finely tuned by varying the substituents on both the piperazine ring and the phenyl group. These modifications can have a profound impact on efficacy and potency by altering the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Substitutions on the phenyl ring are a common strategy to modulate activity. For example, in the development of CCR5 antagonists for HIV-1, the trifluoromethylphenyl group of vicriviroc (B613818) was found to have strong hydrophobic interactions with the I198 residue of the CCR5 receptor. wikipedia.org This highlights the importance of the electronic nature and steric bulk of substituents on the aromatic ring for achieving high-affinity binding. In another example, the introduction of electron-withdrawing substituents, such as chloro- or fluoro- groups, on the piperazine-linked benzene (B151609) ring of berberine (B55584) analogs enhanced their anti-tumor activity. nih.gov

Modifications to the piperazine ring itself can also lead to significant changes in pharmacological properties. In a series of 1-piperazino-3-arylindans, the introduction of small substituents in the 2-position of the piperazine ring, such as a methyl or dimethyl group, resulted in potent D1 and D2 antagonism in vivo. capes.gov.br

The nature of the substituent on the nitrogen atom of the piperazine ring is another critical determinant of activity. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with narcotic agonist and antagonist activity, the substituent on the nitrogen played a key role in determining the pharmacological profile. nih.gov

The following table provides examples of how substituent variations can influence the pharmacological efficacy and potency of piperazine-containing compounds:

| Position of Substitution | Type of Substituent | Effect on Pharmacological Efficacy and Potency | Compound Class/Target |

| Phenyl Ring | Trifluoromethyl group | Strong hydrophobic interactions with the CCR5 receptor, leading to potent HIV-1 entry inhibition. wikipedia.org | Vicriviroc (CCR5 antagonist) |

| Phenyl Ring | Electron-withdrawing groups (e.g., chloro-, fluoro-) | Enhanced anti-tumor activity. nih.gov | Berberine analogs |

| Piperazine Ring (2-position) | Small alkyl groups (e.g., methyl, dimethyl) | Potent D1 and D2 antagonism in vivo. capes.gov.br | 1-Piperazino-3-arylindans |

| Piperazine Nitrogen | Various alkyl and aralkyl groups | Modulates narcotic agonist and antagonist activity. nih.gov | 1-Substituted 4-(1,2-diphenylethyl)piperazines |

Stereochemical Implications in Biological Activity of this compound Enantiomers

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. For this compound, the presence of a chiral center at the carbon atom of the 1-phenyl-ethyl group means that it exists as a pair of enantiomers. These enantiomers can exhibit significantly different pharmacological properties, including receptor binding affinity, efficacy, and metabolic profiles.

The differential interaction of enantiomers with their biological targets arises from the three-dimensional nature of both the drug molecule and the binding site. In a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov The most potent compound in this series, an S-(+) enantiomer, was 105 times more potent than morphine. nih.gov Interestingly, the R-(-) enantiomers of some of these compounds displayed narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This demonstrates that enantiomers can not only have different potencies but also qualitatively different pharmacological activities.

The stereochemistry of the piperazine ring itself can also be a source of chirality. The introduction of a methyl group at either the C2 or C3 position of the piperazine ring in a series of picolinamide (B142947) analogs led to the creation of chiral compounds. acs.org The evaluation of these stereoisomers revealed distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. acs.org X-ray crystallography confirmed the R and S stereochemistry at the ring position of the piperazine, and it was found that the chair conformation of the piperazine ring could flip to accommodate the methyl group in a more stable equatorial position. acs.org

The following table summarizes the stereochemical implications for the biological activity of chiral piperazine derivatives:

| Chiral Center Location | Enantiomer/Stereoisomer | Observed Biological Activity Difference | Compound Class/Target |

| Side Chain (1-phenyl-ethyl) | S-(+) enantiomer | Stronger analgesic (narcotic agonist) activity. nih.gov | 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines |

| Side Chain (1-phenyl-ethyl) | R-(-) enantiomer | Weaker or no analgesic activity; some exhibit narcotic antagonist activity. nih.gov | 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines |

| Piperazine Ring (C2 or C3) | R and S enantiomers | Distinct selectivity for α9 and α7 nicotinic acetylcholine receptors. acs.org | Chiral methyl-substituted aryl piperazinium compounds |

Pharmacokinetic and Metabolic Research in Experimental Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies for 1-Methyl-4-(1-phenyl-ethyl)-piperazine are not extensively detailed in publicly available literature, the general pharmacokinetic profile of piperazine-containing compounds has been a subject of research. The piperazine (B1678402) moiety is a common scaffold in many pharmaceutical agents, and its physicochemical properties influence the ADME characteristics of the parent molecule. nih.govmdpi.comunimi.it

Generally, piperazine derivatives exhibit a range of oral bioavailability, influenced by factors such as their substitution pattern which affects their lipophilicity and aqueous solubility. nih.gov For instance, the introduction of a piperazine motif has been explored as a strategy to increase the aqueous solubility of highly lipophilic drugs. nih.gov The basic nature of the piperazine ring, with pKa values around 5 and 9 for its two tertiary amines, means that its ionization state, and therefore its absorption, can be pH-dependent. nih.gov

Metabolism, primarily in the liver, is a significant clearance pathway for many piperazine-containing drugs. researchgate.net Excretion of metabolites and the unchanged parent drug typically occurs via the kidneys into the urine. For example, in a study on methazolamide (B1676374) in guinea pigs, 80% of the administered dose was recovered in urine and feces within 24 hours. researchgate.net The extent of metabolism versus direct excretion varies widely depending on the specific chemical structure of the compound.

Tissue Distribution Analysis in Non-Human Systems (e.g., Brain, Heart)

In mice, following intravenous administration, [18F]FE-SA4503 showed high initial radioactivity in the lungs and kidneys, which then decreased rapidly. The compound was able to cross the blood-brain barrier, with significant concentrations detected in the brain. nih.gov Metabolite analysis in rats indicated that while polar metabolites were present in the plasma, very little was detected in the brain, with the majority of the radioactivity in the brain corresponding to the intact parent compound. nih.gov

In conscious monkeys, PET imaging revealed wide distribution of radioactivity throughout the brain. nih.gov Relatively high levels were observed in several key regions, as detailed in the table below.

Table 1: Brain Radioactivity Distribution of [18F]FE-SA4503 in Conscious Monkeys (46-61 min post-injection)

| Brain Region | Radioactivity Level |

|---|---|

| Cortical Region | Relatively High |

| Striatum | Relatively High |

| Hippocampus | Relatively High |

| Vermis | Relatively High |

| Thalamus | Relatively High |

Data sourced from a study on the distribution of [18F]FE-SA4503, a piperazine derivative, in conscious monkeys. nih.gov

Studies on other compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice have also shown significant distribution to brain regions such as the striatum, substantia nigra, and hippocampus. nih.gov Similarly, research in rats with another piperazine derivative, I-893, indicated effects on dopamine (B1211576) and norepinephrine (B1679862) levels in the caudate nucleus, hypothalamus, and frontal cortex, implying its distribution to these brain areas. nih.gov

Identification of Metabolic Pathways and Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of compounds containing a piperazine ring is a complex process involving several key metabolic reactions. researchgate.net The electron-rich nitrogen atoms and the adjacent carbons of the piperazine ring are primary sites for metabolic modification by various enzyme systems. researchgate.net

Common metabolic pathways for the piperazine moiety include:

N-Oxidation: The formation of N-oxides at one or both of the nitrogen atoms.

Hydroxylation: The addition of a hydroxyl group to the carbon atoms of the ring.

N-Dealkylation: The removal of substituent groups attached to the nitrogen atoms.

Ring Cleavage: The opening of the piperazine ring to form ethylenediamine (B42938) derivatives. researchgate.net

Ring Contraction: A less common pathway where the six-membered piperazine ring can contract to a five-membered imidazoline (B1206853) derivative. researchgate.net

The primary enzyme system responsible for the metabolism of a vast number of drugs, including many piperazine derivatives, is the Cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver. nih.govdoi.org Several CYP450 isozymes have been implicated in the biotransformation of piperazine-containing compounds.

Notably, CYP3A4 and CYP2D6 are two of the most significant isozymes in this context. Together, they are responsible for the metabolism of a large percentage of pharmaceuticals. nih.gov Research has shown that some piperazine-containing compounds can act as substrates and even mechanism-based inhibitors of these enzymes. nih.govnih.gov For example, the piperazine-containing compounds SCH 66712 and EMTPP have been identified as potent inactivators of both CYP3A4 and CYP2D6. nih.govnih.gov Such inactivation is of clinical importance as it can lead to drug-drug interactions.

Table 2: Cytochrome P450 Isozymes and their Role in the Metabolism of Piperazine-Containing Compounds

| Enzyme System | Role in Biotransformation | Example Compounds Studied | Citation |

|---|---|---|---|

| Cytochrome P450 (general) | Major enzyme system for piperazine ring metabolism, involved in N-dealkylation, oxidation, and other reactions. | (-)-OSU6162, various piperazine derivatives | researchgate.netresearchgate.netdoi.org |

| CYP3A4 | A key isozyme responsible for metabolizing over 50% of marketed drugs; involved in the metabolism of numerous piperazine compounds and can be inactivated by some. | SCH 66712, EMTPP | nih.govnih.gov |

| CYP2D6 | Metabolizes approximately 15% of pharmaceuticals, particularly those with basic nitrogen and aromatic rings; can be inhibited by piperazine derivatives. | SCH 66712, EMTPP, (-)-OSU6162 | nih.govdoi.org |

| Monoamine Oxidase (MAO) | Implicated in the metabolism of certain piperazine-related structures, such as 1-methyl-4-phenylpyridinium (MPP+). | MPP+ | nih.gov |

This table summarizes the involvement of key enzyme systems in the biotransformation of various piperazine-containing compounds as described in the literature.

In addition to the major CYP450 enzymes, other enzymes like monoamine oxidase (MAO) can also play a role in the metabolism of specific piperazine-related structures. nih.gov The specific metabolic profile of this compound would depend on its interaction with these and potentially other enzyme systems, a subject that requires specific investigation.

Computational Chemistry and in Silico Approaches in Research on 1 Methyl 4 1 Phenyl Ethyl Piperazine

Molecular Docking Simulations to Predict Ligand Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. conicet.gov.ar In drug discovery, this is used to predict how a ligand, such as 1-Methyl-4-(1-phenyl-ethyl)-piperazine, might interact with a biological target, typically a protein or enzyme.

Research on N-phenylpiperazine derivatives has demonstrated the utility of molecular docking in elucidating their binding mechanisms. For instance, docking studies of various N-phenylpiperazine derivatives with the α1A-adrenoceptor have identified key amino acid residues crucial for binding, such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The primary forces driving these interactions were found to be electrostatic forces and hydrogen bonds. rsc.org The affinity of these derivatives for the receptor is influenced by the ionizable piperazine (B1678402) group, a hydrogen bond acceptor, and a hydrophobic moiety within the ligand's structure. rsc.org

Similarly, in the context of anticancer research, molecular docking has been used to study the interaction of phenylpiperazine derivatives with targets like topoisomerase II (Topo II) and DNA. mdpi.comnih.gov These studies have shown that the phenylpiperazine portion of the molecules can intercalate between DNA bases, engaging in π-π stacking interactions. mdpi.com Hydrogen bonds between the ligand and amino acid residues of the protein, as well as with DNA nucleobases, further stabilize the complex. mdpi.com

For this compound, molecular docking simulations could predict its binding orientation and affinity for various potential targets. The phenyl and ethyl groups would likely engage in hydrophobic interactions within the target's binding pocket, while the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors or become protonated to form key electrostatic interactions. The results of such simulations, including the calculated binding energy, provide a quantitative estimate of the binding affinity, helping to prioritize compounds for further experimental testing.

Table 1: Representative Molecular Docking Data for Phenylpiperazine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Interactions | Reference |

| N-Phenylpiperazines | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Electrostatic forces, Hydrogen bonds | rsc.org |

| Phenylpiperazine-Benzothiazines | Topoisomerase II-DNA | DT9, DA12 (DNA); Asp463, Gly488 (Topo II) | π-π stacking, Hydrogen bonds | mdpi.com |

| Piperazine-Naphthoquinones | PARP-1 | Not specified | Strong binding profiles | nih.gov |

| Piperidine (B6355638)/Piperazine Derivatives | Sigma 1 Receptor (S1R) | Not specified | High affinity (nanomolar range) | nih.gov |

This table is illustrative and based on data for phenylpiperazine derivatives, not specifically this compound.

Pharmacophore Modeling for De Novo Ligand Design and Optimization

Pharmacophore modeling is another powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the desired activity or to guide the optimization of existing leads. acs.org

Pharmacophore models for piperazine-containing compounds have been successfully developed for various targets. For example, a ligand-based pharmacophore model for N-Aryl and N-Heteroaryl piperazine α1A-adrenoceptor antagonists identified a model consisting of one positive nitrogen center, one donor atom, two acceptor atoms, and two hydrophobic groups as crucial for activity. nih.gov Similarly, a predictive pharmacophore model for piperazine-based CCR5 antagonists, developed for anti-HIV-1 research, was characterized by two hydrogen bond acceptors and three hydrophobic features. acs.org These models proved effective in predicting the activity of new compounds and could be used for virtual screening. acs.orgnih.gov

In the context of cholinesterase inhibitors for Alzheimer's disease research, pharmacophore models have been developed for coumarin (B35378) derivatives containing piperazine and piperidine scaffolds. nih.gov These models identified key features like hydrogen bond acceptors (HBA), hydrophobic groups (HY), and ring aromaticity (RA) as important for inhibitory activity. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds for a particular target. This model would likely include a hydrophobic feature corresponding to the phenyl ring, another hydrophobic or aliphatic feature for the ethyl group, and a positive ionizable feature for one of the piperazine nitrogens. This model could then be used to design new analogs with potentially improved affinity and selectivity by modifying the scaffold to better fit the pharmacophoric features or by adding new functional groups that can interact with other features of the target's binding site.

Table 2: Common Pharmacophoric Features for Piperazine-Based Ligands

| Target Class | Key Pharmacophoric Features | Application | Reference |

| α1A-Adrenoceptor Antagonists | 1 Positive Nitrogen, 1 Donor Atom, 2 Acceptor Atoms, 2 Hydrophobic Groups | Design of therapeutic compounds for Benign Prostatic Hyperplasia | nih.gov |

| CCR5 Antagonists | 2 Hydrogen Bond Acceptors, 3 Hydrophobic Features | Virtual screening for new anti-HIV-1 agents | acs.org |

| Cholinesterase Inhibitors | Hydrogen Bond Acceptors, Hydrophobic Groups, Ring Aromaticity | Search for new potential anti-Alzheimer agents | nih.gov |

| Serotonin (B10506) Transporter Ligands | Not specified | To understand binding at the serotonin transporter | researchgate.net |

This table summarizes common features and is not specific to this compound.

In Silico Prediction of Biological Properties and Pharmacokinetic Parameters (e.g., Blood-Brain Barrier Permeability)

Beyond predicting the interaction with a therapeutic target, computational methods are extensively used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov One of the most critical parameters, especially for compounds targeting the central nervous system (CNS), is the ability to cross the blood-brain barrier (BBB). conicet.gov.arnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict BBB permeability. conicet.gov.arresearchgate.netosti.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological or physicochemical properties. Key molecular descriptors that are often found to influence BBB permeation include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. conicet.gov.arresearchgate.net Generally, compounds with moderate lipophilicity, low molecular weight, and limited hydrogen bonding capacity are more likely to cross the BBB via passive diffusion. conicet.gov.ar

Studies on piperazine derivatives and other small molecules have utilized in silico tools to predict a range of ADME properties. mdpi.comacs.org These predictions can flag potential liabilities early in the drug discovery process, such as poor oral absorption, rapid metabolism by cytochrome P450 enzymes, or an inability to reach the target organ. nih.gov

For this compound, in silico ADME prediction tools could provide valuable insights into its drug-likeness. By calculating descriptors such as logP, PSA, molecular weight, and rotatable bonds, its potential for oral bioavailability and CNS penetration can be estimated. For instance, a high calculated logP and a PSA below a certain threshold (e.g., 90 Ų) would suggest a higher likelihood of crossing the blood-brain barrier.

Table 3: Illustrative In Silico Predicted ADME Properties for Piperazine Derivatives

| Compound Type | Predicted Property | Typical Influencing Descriptors | Significance | Reference |

| Diverse Organic Compounds | Blood-Brain Barrier (logBB) | Lipophilicity (logP), Polar Surface Area (PSA), Hydrogen Bonding | Predicts CNS penetration | conicet.gov.arresearchgate.net |

| Piperazine Derivatives | mTORC1 Inhibition (pIC50) | ELUMO, Molar Refractivity, LogS, PSA | Correlates structure with biological activity | researchgate.netmdpi.com |

| General Small Molecules | Human Intestinal Absorption | Lipophilicity, PSA | Predicts oral bioavailability | nih.gov |

| Piperazine-Naphthoquinones | Therapeutic QSAR Models | Various molecular descriptors | Predicts activity across different disease models | nih.govacs.org |

This table shows examples of in silico predictions for classes of compounds and is not data for this compound itself.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.